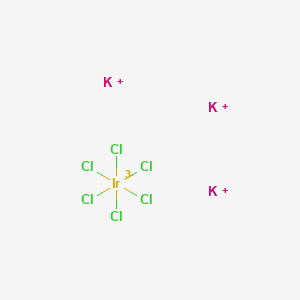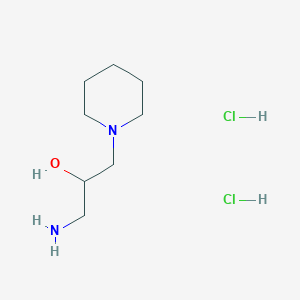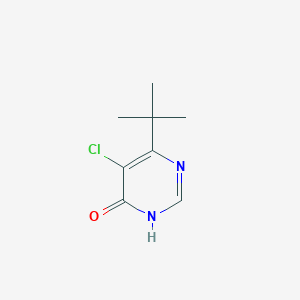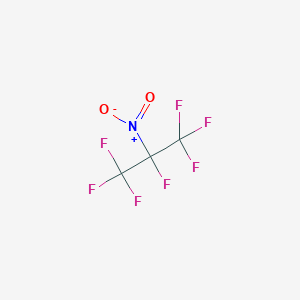
Potassium hexachloroiridate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexachloroiridate(III) is a chemical compound with the formula K₃IrCl₆. It is a coordination complex of iridium in the +3 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive green to brown color and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium hexachloroiridate(III) can be synthesized by reacting iridium metal or iridium(III) chloride with potassium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous solution, and the product is precipitated out by cooling the solution. The general reaction is as follows:
Ir+3Cl2+3KCl→K3[IrCl6]
Industrial Production Methods
Industrial production of potassium hexachloroiridate(III) involves similar methods but on a larger scale. The process requires careful control of reaction conditions, including temperature and concentration of reactants, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium hexachloroiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes or iridium metal.
Substitution: Chloride ligands can be substituted with other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state complexes such as iridium(IV) complexes.
Reduction: Iridium metal or lower oxidation state complexes.
Substitution: Various iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassium hexachloroiridate(III) has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other iridium complexes and catalysts.
Biology: Employed in studies involving redox reactions and electron transfer processes.
Medicine: Investigated for potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, catalysis, and as a redox mediator in various electrochemical applications
Wirkmechanismus
The mechanism by which potassium hexachloroiridate(III) exerts its effects involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile redox mediator. The molecular targets and pathways involved include interactions with cellular components such as proteins and DNA, leading to oxidative stress and cytotoxicity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexachloroiridate(IV): Similar in structure but with iridium in the +4 oxidation state.
Ammonium hexachloroiridate(III): Contains ammonium ions instead of potassium ions.
Sodium hexachloroiridate(III): Contains sodium ions instead of potassium ions.
Uniqueness
Potassium hexachloroiridate(III) is unique due to its specific redox properties and stability in various chemical environments. Its ability to form stable complexes with a wide range of ligands makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
Cl6IrK3 |
|---|---|
Molekulargewicht |
522.2 g/mol |
IUPAC-Name |
tripotassium;hexachloroiridium(3-) |
InChI |
InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
InChI-Schlüssel |
NZKWZUOYGAKOQC-UHFFFAOYSA-H |
Kanonische SMILES |
Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)



![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)



![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)

